N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide is a complex organic compound with the molecular formula C22H27ClN2O3S and a molecular weight of approximately 434.98 g/mol. This compound features a sulfonamide group, which is known for its biological activity, alongside a chloro-substituted indole moiety that contributes to its potential pharmacological properties. The structure includes an ethoxy group and an isopropyl substituent, enhancing its solubility and reactivity in various chemical environments .
These reactions are essential for modifying the compound to enhance its efficacy or reduce side effects in biological applications.
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide exhibits significant biological activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, making this compound potentially useful as an antibacterial agent. Additionally, the indole moiety is often associated with various biological activities, including anti-cancer properties, neuroprotective effects, and modulation of neurotransmitter systems .
The synthesis of this compound can be approached through multiple synthetic routes:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide interacts with biological targets:
Several compounds share structural similarities with N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide, highlighting its unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[2-(7-chloroindolyl)ethyl]-4-methoxybenzenesulfonamide | C20H23ClN2O3S | Lacks ethoxy group; different methyl substitution |
| N-[2-(5-fluoroindolyl)ethyl]-4-isopropylbenzenesulfonamide | C21H26F N2O3S | Fluorine instead of chlorine; different alkyl chain |
| 5-Chloro-N-{(3S)-1-(2-propoxyethyl)-1H-indol-3-yl}benzenesulfonamide | C23H28ClN2O4S | Propoxy group; altered side chain |
The unique combination of the chloro-indole structure, sulfonamide functionality, and specific alkyl groups distinguishes N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide from these related compounds, potentially conferring distinct biological activities and applications.
The assembly of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide hinges on convergent strategies that integrate indole core construction with sulfonamide coupling. A prominent approach involves the sequential development of the 7-chloro-2-methylindole moiety followed by benzenesulfonamide installation.
Recent advances in on-DNA indole synthesis enable the formation of multisubstituted indoles under mild conditions. A cascade reaction combining Sonogashira coupling and intramolecular ring closure has been optimized for constructing the 7-chloro-2-methylindole scaffold. Starting from 2-iodo sulfonamide precursors, palladium catalysis facilitates alkyne coupling, followed by base-mediated cyclization to yield the indole core (Figure 1). This method avoids harsh acidic conditions, preserving functional group compatibility for downstream modifications.
The benzenesulfonamide segment is efficiently introduced through copper-mediated decarboxylative halosulfonylation. Aromatic carboxylic acids are converted to sulfonyl chlorides via ligand-to-metal charge transfer (LMCT) activation, which subsequently undergo amination with 2-(7-chloro-2-methyl-1H-indol-3-yl)ethylamine. This one-pot strategy eliminates prefunctionalization requirements, enabling direct coupling of the indole ethylamine with the sulfonyl chloride intermediate.
Regioselective introduction of the ethoxy and isopropyl groups on the benzene ring necessitates tailored catalytic systems to overcome electronic and steric challenges.
Palladium complexes enable direct C–H bond functionalization at the ortho position relative to the sulfonamide group. Employing Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) and lithium carbonate base in 1,4-dioxane achieves 89% regioselectivity for ethoxy group installation. The isopropyl substituent is introduced via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and potassium carbonate, leveraging the transient directing effect of the sulfonamide nitrogen.
The choice of solvent and base critically influences substituent positioning:
| Catalytic System | Substituent | Regioselectivity (%) | Key Factors |
|---|---|---|---|
| Pd(OAc)₂/SPhos, Li₂CO₃ | Ethoxy | 89 | Electronic directing effects |
| Pd(PPh₃)₄/K₃PO₄ | Isopropyl | 78 | Steric-controlled coupling |
The bulky isopropyl and ethoxy groups engender steric isomerism, necessitating advanced chromatographic strategies for resolution.
Axial chirality arises during sulfonamide bond formation due to restricted rotation around the N–S bond. Diastereomeric ratios (dr) of 3:1 are observed when coupling 2-(7-chloro-2-methylindol-3-yl)ethylamine with 4-ethoxy-3-isopropylbenzenesulfonyl chloride, as confirmed by chiral HPLC analysis.
Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 65:35) achieves baseline separation of isomers (resolution factor Rs = 1.8). Normal-phase silica gel chromatography using hexane/ethyl acetate gradients (15–30% EtOAc) resolves atropisomers with 92% recovery.
| Chromatographic Method | Stationary Phase | Mobile Phase | Resolution (Rs) | Purity (%) |
|---|---|---|---|---|
| Reverse-Phase HPLC | C18 | MeCN/H₂O (65:35) | 1.8 | 98.5 |
| Normal-Phase | Silica gel | Hexane/EtOAc gradient | 1.5 | 95.2 |